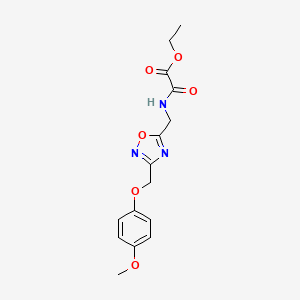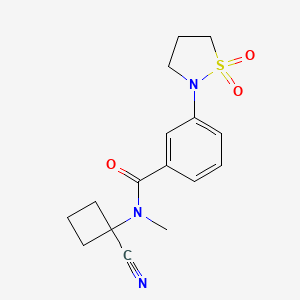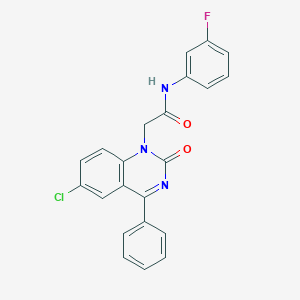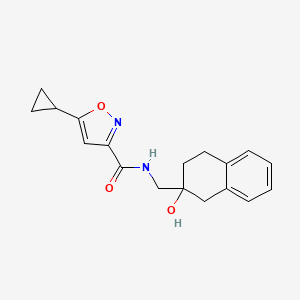
3,3-Difluoro-2-methyl-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Difluoro-2-methyl-2-phenylpropanoic acid” is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.185 . This compound is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-2-methyl-2-phenylpropanoic acid” can be represented by the InChI code: 1S/C10H10F2O2/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14) .It has a storage temperature of 4 degrees Celsius . The compound’s CAS Number is 2402828-53-7 .
Aplicaciones Científicas De Investigación
Environmental Fate and Biodegradability
Polyfluoroalkyl chemicals, which include compounds similar to 3,3-difluoro-2-methyl-2-phenylpropanoic acid, have widespread use in industrial and commercial applications due to their unique properties. However, their environmental fate and biodegradability are of significant concern. Studies have shown that microbial degradation in the environment can lead to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are persistent and toxic. The understanding of these processes is crucial for evaluating the environmental impacts of such compounds (Liu & Avendaño, 2013).
Developmental Toxicity
The developmental toxicity of perfluoroalkyl acids, including compounds structurally related to 3,3-difluoro-2-methyl-2-phenylpropanoic acid, has been extensively reviewed. These compounds, found in various consumer products, have raised health concerns due to their presence in humans and wildlife. Research has highlighted the need for further studies to understand their potential health risks fully (Lau, Butenhoff, & Rogers, 2004).
Monitoring and Bioaccumulation
The bioaccumulation and biological monitoring of polyfluoroalkyl substances (PFSs) have shown significant exposure increases over recent decades. This review summarizes the occurrence and effects of PFCAs and PFSAs in wildlife and humans, highlighting the importance of continuous monitoring and understanding bioaccumulation processes to assess environmental and health risks (Houde et al., 2006).
Fluorinated Alternatives and Safety
With the ongoing transition away from long-chain PFCAs and PFSAs due to environmental and health concerns, fluorinated alternatives have been developed. However, the safety and environmental impact of these replacements remain unclear, emphasizing the need for further research and risk assessment (Wang et al., 2013).
Bioaccumulative Potential
The bioaccumulative potential of PFCAs, such as those structurally related to 3,3-difluoro-2-methyl-2-phenylpropanoic acid, has been critically reviewed. Findings suggest that certain PFCAs may not be as bioaccumulative as previously thought, which has implications for regulatory assessments and environmental management strategies (Conder et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-difluoro-2-methyl-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHLHEXBYAKQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2-methyl-2-phenylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)
![3-chloro-N-{1,3-diethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}benzamide](/img/structure/B2937040.png)




![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)




![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)
